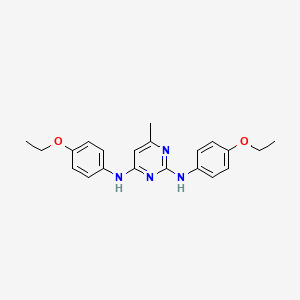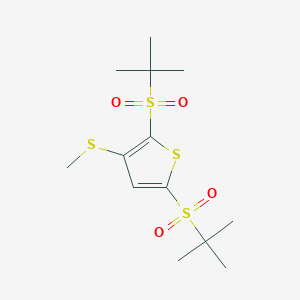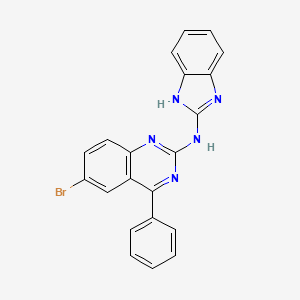![molecular formula C22H19N3O3 B3558930 N-{5-oxo-2-[4-(propan-2-yl)phenyl]-5H-chromeno[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B3558930.png)
N-{5-oxo-2-[4-(propan-2-yl)phenyl]-5H-chromeno[4,3-d]pyrimidin-4-yl}acetamide
Vue d'ensemble
Description
N-{5-oxo-2-[4-(propan-2-yl)phenyl]-5H-chromeno[4,3-d]pyrimidin-4-yl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a chromeno[4,3-d]pyrimidine core, which is a fused ring system combining a chromene and a pyrimidine ring. The presence of an acetamide group and a 4-(propan-2-yl)phenyl substituent further enhances its chemical complexity and potential for diverse biological activities.
Méthodes De Préparation
The synthesis of N-{5-oxo-2-[4-(propan-2-yl)phenyl]-5H-chromeno[4,3-d]pyrimidin-4-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromeno[4,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate starting materials under acidic or basic conditions.
Introduction of the 4-(propan-2-yl)phenyl group: This step often involves a Friedel-Crafts alkylation reaction using isopropylbenzene and a suitable catalyst.
Attachment of the acetamide group: This can be accomplished through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
N-{5-oxo-2-[4-(propan-2-yl)phenyl]-5H-chromeno[4,3-d]pyrimidin-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles such as amines or thiols can replace the acetamide moiety.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the desired transformations.
Applications De Recherche Scientifique
N-{5-oxo-2-[4-(propan-2-yl)phenyl]-5H-chromeno[4,3-d]pyrimidin-4-yl}acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine: Research has explored its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-{5-oxo-2-[4-(propan-2-yl)phenyl]-5H-chromeno[4,3-d]pyrimidin-4-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting key biological pathways. For example, it may inhibit kinase enzymes by competing with ATP for binding, thereby blocking signal transduction pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
N-{5-oxo-2-[4-(propan-2-yl)phenyl]-5H-chromeno[4,3-d]pyrimidin-4-yl}acetamide can be compared with other similar compounds, such as:
Chromeno[4,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activity and chemical reactivity.
Acetamide derivatives: Compounds with different substituents on the acetamide group can exhibit different pharmacological properties.
Phenyl-substituted heterocycles: The presence of different substituents on the phenyl ring can significantly alter the compound’s interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-[5-oxo-2-(4-propan-2-ylphenyl)chromeno[4,3-d]pyrimidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-12(2)14-8-10-15(11-9-14)20-24-19-16-6-4-5-7-17(16)28-22(27)18(19)21(25-20)23-13(3)26/h4-12H,1-3H3,(H,23,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPICGHMFZACWPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=C(C(=N2)NC(=O)C)C(=O)OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-fluoro-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3558852.png)
![ethyl 3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3558862.png)
![methyl 3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3558872.png)
![(5E)-1-(3-chlorophenyl)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3558888.png)
![(5E)-1-(3-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3558898.png)
METHANONE](/img/structure/B3558899.png)

![Ethyl 1-({4-[(1-hydroxycyclohexyl)ethynyl]phenyl}carbonyl)piperidine-4-carboxylate](/img/structure/B3558910.png)


![N-[4-(4-METHYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]BENZAMIDE](/img/structure/B3558924.png)

![Ethyl 2-[3-cyano-6-cyclopropyl-4-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetate](/img/structure/B3558941.png)
